Methyl 3-bromo-5-methylbenzoate
Description
Chemical Identity and Properties Methyl 3-bromo-5-methylbenzoate (CAS No. 478375-40-5) is an aromatic ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . Key physical properties include a boiling point of 271.8°C at 760 mmHg, a density of 1.433 g/cm³, and a flash point of 118.2°C . The compound is typically supplied as a solid with a purity ≥97% and is utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s reactivity .
Properties
IUPAC Name |
methyl 3-bromo-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOZBFUAVJUPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626930 | |
| Record name | Methyl 3-bromo-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478375-40-5 | |
| Record name | Methyl 3-bromo-5-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478375-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-bromo-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of methyl 5-methylbenzoate. In this process, methyl 5-methylbenzoate is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates such as methyl 3-azido-5-methylbenzoate or methyl 3-thio-5-methylbenzoate.
Reduction: The major product is 3-bromo-5-methylbenzyl alcohol.
Oxidation: The major product is 3-bromo-5-methylbenzoic acid.
Scientific Research Applications
Scientific Research Applications
Methyl 3-bromo-5-methylbenzoate has diverse applications across several scientific domains:
Chemistry
- Intermediate in Organic Synthesis : It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various derivatives.
Biology
- Enzyme-Catalyzed Reactions : The compound is used in studies investigating enzyme mechanisms and pathways due to its reactivity with biological targets.
Medicine
- Drug Development : Research indicates potential applications in developing anti-cancer and anti-inflammatory agents. Its biological activity has been explored concerning specific receptor interactions.
Recent studies have highlighted the compound's role as a potential antagonist for biological receptors, particularly the P2Y14 receptor, which is involved in inflammatory responses.
Anti-inflammatory Effects
In a mouse model of asthma induced by ovalbumin, administration of this compound significantly reduced eosinophil infiltration and airway hyperresponsiveness, indicating its anti-inflammatory properties.
Pain Management
The compound was evaluated in models of chronic neuropathic pain, showing promising results in alleviating pain symptoms, suggesting its potential use in pain management therapies.
The following table summarizes the biological activity of this compound compared to other known P2Y14 antagonists:
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-methylbenzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the methyl group is oxidized to a carboxylic acid through the transfer of oxygen atoms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of Methyl 3-bromo-5-methylbenzoate differ in substituent type, position, or ester group, leading to variations in reactivity, physical properties, and applications. Below is a detailed comparison:
Table 1: Physical and Chemical Properties of this compound and Analogs
Key Observations
Substituent Effects: Bromine Position: In Methyl 5-bromo-2-formylbenzoate, bromine at C5 and a formyl group at C2 create dual reactivity sites for nucleophilic and electrophilic reactions, unlike the meta-substituted bromine in this compound, which primarily undergoes halogen exchange . Functional Groups: The hydroxymethyl group in Methyl 3-bromo-5-(hydroxymethyl)benzoate increases polarity, enhancing solubility in polar solvents (e.g., methanol or DMSO) compared to the non-polar methyl group in the parent compound .
The amino group at C2 enables chelation with metals, useful in catalysis .
Thermal Stability :
- The high boiling point of this compound (271.8°C) indicates low volatility, contrasting with smaller esters like methyl salicylate (BP 222°C), which is more volatile .
Biological Activity
Methyl 3-bromo-5-methylbenzoate (C9H9BrO2) is an organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications, providing a comprehensive overview supported by data tables and research findings.
This compound is characterized by its molecular structure, which includes a bromine atom and a methyl group attached to a benzoate framework. Its molecular weight is approximately 215.04 g/mol. The compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Structure-Activity Relationship
The structural characteristics of this compound significantly influence its biological activity. The presence of the bromine atom at the meta position and the methyl group impacts its interaction with biological targets. This relationship is summarized in the following table:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C9H9BrO2 | CYP1A2 inhibitor; potential antimicrobial |
| Methyl 3-bromo-2-hydroxybenzoate | C8H7BrO3 | Antimicrobial; anti-inflammatory |
| Methyl 4-bromo-2-hydroxybenzoate | C8H7BrO3 | Varies; different enzyme inhibition profile |
Case Studies and Research Findings
- Antimicrobial Testing : A study conducted on various brominated benzoates indicated that those with similar structural features to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : Research has demonstrated that structural analogs of this compound can inhibit Dihydropicolinate Synthase (DHDPS), an enzyme critical for bacterial cell wall synthesis. This inhibition suggests potential as a lead compound for developing new antibiotics .
- Pharmacokinetics : The compound has been evaluated for its permeability across biological membranes, indicating it is a blood-brain barrier (BBB) permeant with favorable lipophilicity (Log P values around 2.59 - 2.97), which may enhance its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
